2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione” is a complex organic molecule. It contains an indene core, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. The molecule also features a chlorinated phenol group and a methylene bridge connecting these two components .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the indene, the aromatic ring of the phenol, and the methylene bridge connecting them. The presence of the chlorine atom and the hydroxyl group on the phenol ring would also be significant features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Crystallographic Studies
The compound has been involved in studies focusing on crystallographic analysis. For instance, Poorheravi et al. (2007) examined the crystal structure of a similar compound, highlighting its potential in understanding molecular packing and interactions within crystals. This type of research aids in the comprehension of molecular shapes and their implications for material properties and reactivity (Poorheravi et al., 2007).
Photovoltaic Applications
The compound's derivatives have found use in photovoltaic applications, as seen in the work by Patil et al. (2015), where a solution-processable, non-fullerene electron acceptor was synthesized for bulk-heterojunction solar cells. The innovative design, incorporating dibenzosilole and 1,3-indanedione building blocks, showcases the compound's utility in enhancing the efficiency of solar cells (Patil et al., 2015).
Synthetic Chemistry
In synthetic chemistry, derivatives of the compound have been explored for their reactivity and potential in creating new chemical entities. Potnis and Samant (2002) investigated reactions involving a related dione, demonstrating its versatility in organic synthesis through various reactions that yield imines and chalcones. Such studies indicate the compound's role in developing novel organic synthesis methodologies (Potnis & Samant, 2002).
Material Science and Polymer Chemistry
Research by Zhang et al. (2015) on palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source for synthesizing 2-substituted indene-1,3(2H)-dione derivatives highlights its significance in material science. This synthesis method opens new avenues for developing materials with tailored properties (Zhang et al., 2015).
Non-Linear Optical Materials
Seniutinas et al. (2012) explored arylmethylene-1,3-indandione-based molecular glasses for third-order optical non-linearity, showcasing the compound's potential in the field of optoelectronics and photonics. Such materials are crucial for developing next-generation optical devices, highlighting the compound's versatility across various scientific disciplines (Seniutinas et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYQWLXVJPSHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.